Product packaging for 2-Methyleneadamantane(Cat. No.:CAS No. 875-72-9)

2-Methyleneadamantane

Cat. No.: B1606648
CAS No.: 875-72-9
M. Wt: 148.24 g/mol
InChI Key: JTCQPLINQYIRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyleneadamantane is a functionalized organic compound based on the adamantane structure, the simplest diamondoid molecule known for its rigid, symmetrical cage and exceptional stability . This derivative is of significant interest in advanced organic synthesis and medicinal chemistry research. The compound features a methylene group (-CH₂) at the 2-position, which introduces a reactive site for further chemical modifications . Researchers have explored its behavior in electrophilic addition reactions; for instance, it reacts with acetyl nitrate, where the nitronium cation adds across the double bond, leading to the formation of a 2-nitromethyl-2-adamantyl carbocation intermediate . This reactivity makes this compound a valuable precursor for synthesizing more complex adamantane-based structures, which are prominent in materials science and pharmaceutical development. Adamantane derivatives, in general, have found practical application in the creation of drugs, polymeric materials, and thermally stable lubricants . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B1606648 2-Methyleneadamantane CAS No. 875-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylideneadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCQPLINQYIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236366
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-72-9
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane, 2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyleneadamantane and Its Derivatives

Direct Synthesis Approaches to the 2-Methyleneadamantane Core

The direct formation of the this compound framework is primarily achieved through olefination reactions of 2-adamantanone (B1666556) or elimination reactions from 2-substituted adamantanes.

One of the most common and effective methods is the Wittig reaction . This reaction converts the readily available ketone, 2-adamantanone, into the target exocyclic alkene. The process involves the reaction of 2-adamantanone with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is usually generated in situ by treating a methyltriphenylphosphonium (B96628) halide salt with a strong base, such as potassium tert-butoxide (BuOK) or an organolithium reagent. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. The steric hindrance of the adamantane (B196018) cage does not prevent this reaction from proceeding effectively. masterorganicchemistry.com

Another direct approach is the elimination reaction from a 2-substituted adamantane. For instance, the dehydrohalogenation of 2-bromoadamantane (B1268071) using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) yields this compound through an E2 mechanism.

Precursor-Based Syntheses and Functional Group Interconversions

The synthesis of this compound often relies on the preparation of suitable precursors, followed by key functional group transformations. The most critical precursor is 2-adamantanone .

2-Adamantanone can be synthesized from adamantane itself through oxidation using concentrated sulfuric acid. researchgate.netwipo.int More advanced methods involve oxidizing adamantane with a mixture of concentrated sulfuric acid and p-toluenesulfonic acid or using catalytic systems like vanadyl acetylacetonate (B107027) (VO(acac)₂) with hydrogen peroxide. wipo.intchemicalbook.com Another route involves the rearrangement and oxidation of 1-adamantanol (B105290) in the presence of solid acid catalysts or sulfuric acid. researchgate.netacs.org This process occurs via a 1,2-hydride shift from the initially formed 1-adamantyl cation to the more stable 2-adamantyl cation, which is then oxidized to the ketone. acs.org

Once 2-adamantanone is obtained, functional group interconversion via the Wittig reaction, as described in section 2.1, provides a reliable route to this compound.

The synthesis starting from 2-bromoadamantane is another prime example of a precursor-based approach that concludes with a functional group interconversion (elimination) to create the target molecule.

Derivatization Strategies of this compound

The exocyclic double bond in this compound is the primary site for its chemical transformations, making it a versatile intermediate for the synthesis of various 2-substituted adamantane derivatives. Electrophilic additions are a key class of these transformations.

Electrophilic Addition Reactions

The reaction of this compound with acetyl nitrate (B79036) , generated in situ from fuming nitric acid and acetic anhydride (B1165640), proceeds via the addition of a nitronium cation (NO₂⁺) to the double bond. This electrophilic attack results in the formation of a stable 2-nitromethyl-2-adamantyl carbocation intermediate, which can then be trapped by nucleophiles present in the reaction mixture. researchgate.net

With nitrosyl chloride (NOCl) , this compound undergoes an electrophilic addition that leads to a dimeric product. researchgate.net The initial addition of NOCl across the double bond forms a monomeric α-chloro-nitroso adduct. This intermediate is typically unstable and rapidly dimerizes to yield a more stable 1,2-bis[1-(2-chloroadamantan-2-yl)alkyl]diazene 1,2-dioxide. researchgate.netarkat-usa.org

Table 1: Products of Electrophilic Addition to this compound
ReagentIntermediate/Product TypeReference
Acetyl Nitrate2-Nitromethyl-2-adamantyl carbocation researchgate.net
Nitrosyl ChlorideDimeric 1,2-bis[1-(2-chloroadamantan-2-yl)alkyl]diazene 1,2-dioxide researchgate.net

Hydrohalogenation involves the addition of hydrogen halides (e.g., HCl, HBr, HI) across the double bond. The reaction follows Markovnikov's rule, where the proton adds to the methylene (B1212753) carbon (the less substituted carbon) to form a stable tertiary 2-adamantyl carbocation. masterorganicchemistry.comyoutube.com Subsequent attack by the halide anion (X⁻) on this carbocation yields the corresponding 2-halo-2-methyladamantane. Due to the formation of a planar carbocation intermediate, the reaction is generally not stereoselective. youtube.com

Halogenation , such as the addition of Br₂ or Cl₂, proceeds by forming a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. This typically results in an anti-addition, yielding a dihalogenated adamantane derivative.

Table 2: Halogenation and Hydrohalogenation Products
ReactionReagentExpected Major ProductKey PrincipleReference
HydrohalogenationHX (HCl, HBr, HI)2-Halo-2-methyladamantaneMarkovnikov's Rule masterorganicchemistry.comyoutube.com
HalogenationX₂ (Cl₂, Br₂)2-(Halomethyl)-2-haloadamantaneHalonium ion intermediate libretexts.org

The exocyclic double bond of this compound can be converted to an epoxide (an oxirane ring) through reaction with a peroxy acid. This reaction, known as the Prilezhaev epoxidation , is a common method for epoxidizing alkenes. wikipedia.org A frequently used reagent is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming the three-membered epoxide ring and a carboxylic acid as a byproduct. chemistrytalk.orglibretexts.org The resulting product is 2,2-spiro-oxiraneadamantane (also known as this compound oxide). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. wikipedia.orgchemistrytalk.org

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. In the case of this compound, the exocyclic double bond serves as a reactive component in various cycloaddition processes, leading to the formation of spirocyclic compounds where the adamantane cage is linked to a newly formed ring at the C2 position.

1,3-Dipolar Cycloadditions with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides to the exocyclic double bond of this compound and its derivatives is a well-established method for the synthesis of spiro-isoxazolines. researchgate.netunits.itnih.gov This reaction typically proceeds with high regioselectivity, affording adamantane-2-spiro-5'-isoxazoline derivatives. researchgate.net

Studies on 5-substituted 2-methyleneadamantanes have shown that the facial selectivity of the nitrile oxide attack can be influenced by the nature of the substituent on the adamantane framework. researchgate.netresearchgate.net For instance, the reaction of benzonitrile (B105546) oxide with 5-fluoro-2-methyleneadamantane yields two geometric isomers, with the favored approach being syn to the substituent. researchgate.netunits.it This stereochemical outcome has been discussed in the context of transition-state hyperconjugation models. researchgate.netunits.it The reaction of various para-substituted benzonitrile oxides with 5-fluoro-2-methyleneadamantane has been examined, revealing that the face selectivity is not significantly affected by the electronic nature of the para-substituent on the benzonitrile oxide. researchgate.net

These adamantane-2-spiro-isoxazolines are not merely synthetic curiosities; they can serve as precursors to other functionalized adamantane derivatives. For example, they can be transformed into γ-amino alcohols, β-hydroxy ketones, or enaminoketones through ring-opening reactions, highlighting their utility as synthetic intermediates. sciforum.net

Table 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with this compound Derivatives

Dipolarophile Nitrile Oxide Product Reference
This compound Benzonitrile Oxide Adamantane-2-spiro-5'-phenyl-Δ²-isoxazoline researchgate.net
5-Fluoro-2-methyleneadamantane Benzonitrile Oxide Adamantane-2-spiro-5'-phenyl-Δ²-isoxazolines (Z/E isomers) researchgate.netresearchgate.net
This compound Various substituted nitrile oxides Substituted adamantane-isoxazolines sciforum.net
Diels-Alder Reactions

In the context of Diels-Alder reactions, this compound functions as a dienophile, where its exocyclic double bond reacts with a conjugated diene to form a spiro[adamantane-2,2'-cyclohexene] derivative. Current time information in Bangalore, IN. This [4+2] cycloaddition provides a direct route to six-membered rings spiro-fused to the adamantane core. Current time information in Bangalore, IN.

Research indicates that this compound exhibits notable reactivity in Diels-Alder reactions, in some cases superior to its isomer, 1-methyleneadamantane. A key example is its reaction with thiophene (B33073) dioxides, which yields stable cycloadducts. The reaction with dienes like 2,3-dimethylbuta-1,3-diene has also been studied in the context of facial selectivity, particularly with substituted adamantane systems. researchgate.net The stereochemistry of the resulting bridged polycyclic compounds is well-defined by the concerted nature of the Diels-Alder reaction.

While specific, broadly applicable data tables for various dienes are not extensively detailed in the surveyed literature, the reaction with thiophene-1,1-dioxide stands out as a synthetically useful transformation.

Table 2: Diels-Alder Reaction of this compound

Diene Dienophile Product Type Reference
Thiophene dioxide This compound Spiro[adamantane-2,2'-dihydrothiophene-S,S-dioxide] derivative
2,3-Dimethylbuta-1,3-diene 5-Fluoroadamantane-2-thione (related system) Thia-spiro[adamantane-cyclohexene] derivative researchgate.net
Dichlorocarbene (B158193) Addition Reactions

The addition of dichlorocarbene (:CCl₂) to the double bond of this compound provides a straightforward method for the synthesis of spiro-dichlorocyclopropane derivatives. Dichlorocarbene, typically generated in situ from chloroform (B151607) and a strong base, reacts with the alkene in a [1+2] cycloaddition to form a gem-dichlorocyclopropane. researchgate.netresearchgate.net

This reaction with this compound yields adamantane-2-spiro-1'-(2',2'-dichlorocyclopropane). This cyclopropane (B1198618) derivative can serve as a precursor for further transformations. For instance, rearrangement of the corresponding epoxide (formed from the dichlorocyclopropane adduct) with boron trifluoride etherate leads to a ring-expanded aldehyde. The addition of carbenes to alkenes is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. researchgate.net

Table 3: Dichlorocarbene Addition to this compound

Alkene Carbene Source Product Reference
This compound CHCl₃ + Base Adamantane-2-spiro-1'-(2',2'-dichlorocyclopropane)

Metal-Catalyzed Functionalizations

Transition metal catalysis offers a diverse array of methods for the functionalization of alkenes. These reactions often proceed with high efficiency and selectivity under mild conditions, providing access to a wide range of derivatives.

Cycloboration Reactions via Transition Metal Catalysis

A novel method for the synthesis of boron-containing adamantane derivatives involves the titanocene (B72419) dichloride (Cp₂TiCl₂)-catalyzed cycloboration of this compound. This one-pot synthesis utilizes boron halides, such as boron trifluoride etherate (BF₃·THF), in the presence of magnesium as a halide acceptor, to produce previously unknown spiro[adamantane-2,2′-boriranes].

The reaction proceeds via the formation of a titanacyclopropane intermediate from this compound and the active titanocene catalyst. Transmetalation with the boron halide then leads to the formation of the three-membered borirane ring spiro-fused to the adamantane skeleton. The structure of these spiro-boron-containing adamantane derivatives has been elucidated using various NMR techniques.

Table 4: Transition Metal-Catalyzed Cycloboration of this compound

Substrate Catalyst Reagent Product Reference
This compound Cp₂TiCl₂ / Mg BF₃·THF Spiro[adamantane-2,2'-(1'-fluoroborirane)]
This compound Cp₂TiCl₂ / Mg RBCl₂·SMe₂ Spiro[adamantane-2,2'-(1'-alkyl/arylborirane)]
Hydrogenation Methodologies

The exocyclic double bond of this compound can be readily reduced to a methyl group through catalytic hydrogenation. This reaction provides a direct route to 2-methyladamantane, a saturated and thermally stable adamantane derivative.

The hydrogenation is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst. A common and effective catalyst for this transformation is Adams' catalyst (platinum dioxide), which facilitates the syn-addition of two hydrogen atoms across the double bond. The reaction is generally performed at room temperature and moderate pressures of hydrogen. This method is a clean and efficient way to produce 2-methyladamantane, which is useful as a structural component in various applications due to its stability.

Table 5: Hydrogenation of this compound

Substrate Catalyst Reagents Product Reference
This compound Adams' catalyst (PtO₂) H₂ 2-Methyladamantane
This compound Palladium or Nickel H₂ 2-Methyladamantane

Radical Functionalization Chemistry

The exocyclic double bond of this compound serves as a key functional handle for introducing a variety of substituents onto the adamantane core via radical-mediated processes. These reactions typically proceed through a classical chain mechanism involving initiation, propagation, and termination steps. pslc.wsuomustansiriyah.edu.iq The electronic structure of this compound, where the π-bond interacts with the σ-framework of the cage, is a critical factor in reactions that proceed through radical intermediates.

The initiation of the reaction can be achieved using thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate an initiator radical. pslc.ws This radical then adds to the double bond of this compound. This addition can, in principle, follow two pathways, leading to either a primary radical or a more stable tertiary 2-adamantyl radical. The propagation step involves the addition of a radical to the double bond, which for this compound, results in the formation of a carbon-centered radical on the adamantane framework. Subsequent reaction of this radical intermediate with a trapping agent completes the functionalization.

A prominent example of radical functionalization is the thiol-ene reaction , which involves the anti-Markovnikov addition of a thiol to the alkene. wikipedia.org This reaction can be initiated by light or a radical initiator, which abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). wikipedia.orgnih.gov This thiyl radical then adds to the exocyclic double bond of this compound. This addition generates a carbon-centered radical intermediate, which then abstracts a hydrogen from another thiol molecule to yield the final thioether product and regenerate a thiyl radical, thus propagating the chain. wikipedia.org This method is highly efficient and follows the principles of click chemistry, offering high yields and stereoselectivity under mild conditions. wikipedia.orgrsc.org

While the double bond is reactive towards radicals, attempts at free-radical polymerization of this compound have not always been successful. Studies have shown that under certain conditions using radical initiators, polymeric products were not obtained, suggesting that chain propagation may be sterically hindered or terminated by other pathways. nih.govyoutube.com

The types of radical functionalization applicable to the adamantane skeleton, which can be adapted for derivatives of this compound, are diverse. These methods often focus on the direct functionalization of the cage's C-H bonds but illustrate the versatility of radical chemistry in this context. nih.govrsc.org

Table 1: Examples of Radical Functionalization Reactions Relevant to Adamantane Derivatives

Reaction Type Radical Intermediate Initiator/Conditions Product Type Ref.
Thiol-Ene Addition Thiyl Radical (RS•) UV light or thermal initiator (AIBN) 2-(Alkylthiomethyl)adamantane wikipedia.org
Chlorocarbonylation Adamantyl Radical Benzoyl Peroxide / Oxalyl Chloride Adamantane-2-carbonyl chloride nih.gov
Alkylation (Giese) 2-(Adamantylmethyl) Radical DTBP / Heat 2-(Functionalized-ethyl)adamantane nih.gov
Polymerization Propagating polymer chain radical Radical Initiator (e.g., AIBN) Poly(this compound) (potential) pslc.wsnih.gov

Rearrangement Reactions

The rigid, strained cage structure of adamantane derivatives makes them susceptible to various rearrangement reactions, particularly those proceeding through carbocation intermediates. These rearrangements, often of the Wagner-Meerwein type, allow for the migration of alkyl or aryl groups to form more stable carbocationic species. wikipedia.orgresearchgate.net

A key pathway to initiate such rearrangements in this compound involves electrophilic addition to the double bond to generate a tertiary carbocation at the C-2 position. A documented example is the reaction of this compound with acetyl nitrate, generated in situ from nitric acid and acetic anhydride. researchgate.net The reaction proceeds via the addition of a nitronium cation (NO₂⁺) to the double bond, forming a 2-nitromethyl-2-adamantyl carbocation . researchgate.net This highly reactive intermediate can then be stabilized through several pathways, including capture by nucleophiles or rearrangement of the carbon skeleton. researchgate.netlookchem.com

Analogous systems demonstrate the propensity for such rearrangements. For instance, the reaction of 2-isopropyl-2-adamantanol with a mixture of nitric acid and acetic anhydride is accompanied by a rearrangement of the isopropyl group via a 1,2-alkyl shift, yielding methyl 2-methyl-2-adamantyl ketone. researchgate.netlookchem.com Similarly, the solvolysis of 1-(3-noradamantyl)ethyl sulfonates leads to 2-methyl-1-adamantanol in excellent yields through a Wagner-Meerwein rearrangement driven by the release of ring strain. nih.gov These reactions underscore the thermodynamic driving force for the expansion of related cage systems to the more stable adamantane framework. wikipedia.orgnih.gov The formation of a carbocation at the C-2 position of the adamantane ring, as occurs with this compound derivatives, can thus trigger these skeletal reorganizations. masterorganicchemistry.comlibretexts.orgnih.gov

Beyond acid-catalyzed processes, photochemical reactions offer another avenue for rearrangements. While not extensively documented specifically for this compound, related bicyclic and polycyclic enones undergo well-known photochemical rearrangements. beilstein-journals.orgscribd.com For example, the di-π-methane rearrangement occurs in molecules containing two π-systems separated by a saturated carbon atom upon photochemical excitation. wikipedia.org Derivatives of this compound bearing an additional π-system could potentially undergo analogous transformations, leading to complex, cage-rearranged structures.

Table 2: Examples of Rearrangement Reactions in Adamantane Systems

Starting Material Type Key Intermediate Rearrangement Type Product Type Ref.
This compound 2-Nitromethyl-2-adamantyl cation Wagner-Meerwein / Alkyl Shift Rearranged substituted adamantanes researchgate.net
2-Isopropyl-2-adamantanol 2-(1-Nitroethyl)-2-adamantyl cation 1,2-Alkyl Shift Methyl 2-methyl-2-adamantyl ketone lookchem.com
Noradamantane Alcohols/Sulfonates Tertiary Carbocation Wagner-Meerwein 2-Alkyl-1-adamantyl derivatives nih.gov
Di-π-Methane Systems (Hypothetical) Diradical Di-π-methane Ene- or Aryl-substituted cyclopropanes wikipedia.org

Mechanistic Investigations and Stereochemical Control in 2 Methyleneadamantane Transformations

Reaction Mechanism Elucidation for Electrophilic Additions

Electrophilic additions to the exocyclic double bond of 2-methyleneadamantane have been a focal point of mechanistic studies. These reactions typically proceed through charged intermediates, and the adamantyl structure plays a crucial role in their stabilization and subsequent reactivity.

Carbocationic Intermediates and Stabilization Phenomena

The addition of an electrophile to the double bond of this compound results in the formation of a carbocation at the 2-position of the adamantane (B196018) cage. The stability of this intermediate is a key determinant of the reaction's progress. The adamantane framework, with its tetrahedral arrangement of fused cyclohexane (B81311) rings in chair conformations, provides a rigid structure that influences the geometry and stability of the carbocation.

The formation of the 2-adamantyl carbocation is a critical step in these reactions. For instance, in the presence of an electrophile (E+), the π-bond of the methylene (B1212753) group attacks the electrophile, leading to a carbocationic intermediate. A subsequent attack by a nucleophile (Nu-) yields the final addition product. numberanalytics.com The stability of carbocations generally follows the order: tertiary > secondary > primary. savemyexams.com In the case of this compound, the initial electrophilic attack forms a tertiary carbocation, which is relatively stable.

The rigid cage-like structure of adamantane helps to delocalize the positive charge through hyperconjugation, a phenomenon where the electron density of adjacent C-C and C-H σ-bonds overlaps with the empty p-orbital of the carbocation. This delocalization stabilizes the carbocationic intermediate, influencing the regioselectivity and stereoselectivity of the reaction. numberanalytics.com

Table 1: Key Geometric and Electronic Properties of this compound

PropertyValueSource
C=C bond length (methylene)1.34 Å
C-C bond length (cage)1.54–1.58 Å
Bond angles (C=C-C)~120°
Bond angles (cage C-C-C)~109.5°
Ionization Potential~9.1 eV

Nitration Mechanisms

The nitration of this compound provides a clear example of an electrophilic addition reaction. The reaction with acetyl nitrate (B79036) involves the addition of a nitronium cation (NO₂⁺) to the double bond. This electrophilic attack results in the formation of a 2-nitromethyl-2-adamantyl carbocation.

The generally accepted mechanism for nitration involves the generation of the highly electrophilic nitronium ion from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid. saskoer.camasterorganicchemistry.com The nitronium ion is then attacked by the nucleophilic π-bond of the alkene. saskoer.ca In the context of this compound, this leads to the aforementioned tertiary carbocation, which is then quenched by a nucleophile, typically the conjugate base of the acid or another species present in the reaction mixture, to give the final nitro-substituted adamantane derivative.

π-Facial Selectivity in Additions to the Exocyclic Double Bond

A significant area of investigation in the chemistry of this compound derivatives is the stereochemical outcome of additions to its exocyclic double bond. The two faces of the double bond, designated as syn and anti with respect to substituents on the adamantane cage, can exhibit different reactivities, leading to a preference for the formation of one diastereomer over the other. This phenomenon is known as π-facial selectivity.

Influence of Remote Substituents on Diastereoselectivity

Substituents at the C5 position of the adamantane ring, although remote from the reactive double bond at C2, can exert a significant influence on the π-facial selectivity of electrophilic additions. researchgate.net This long-range electronic effect has been a subject of considerable study, as it challenges purely steric models of stereocontrol.

For example, in the reaction of 5-substituted 2-methyleneadamantanes with various electrophiles, the nature of the substituent at C5 dictates the preferred face of attack. Electron-withdrawing groups and electron-donating groups can lead to opposite stereochemical outcomes. researchgate.net Studies on the addition of nucleophiles to the radical cations of substituted 2-methyleneadamantanes have also shown that remote substituents can influence facial selectivity. cdnsciencepub.com For instance, the addition of HCN to the radical cation of a 5-methoxy substituted derivative showed a syn:anti selectivity of 58:42. cdnsciencepub.com

The epoxidation of 2-methylene-5-azaadamantane N-oxide with m-CPBA results in two diastereomeric epoxides in a ratio of 19:81 (E/Z). lookchem.com Similarly, the reaction of its methyl iodide salt with bromine in water yields dibromides and glycols with distinct diastereomeric ratios. lookchem.com These results underscore the profound impact of remote substituents on the stereochemical course of the reaction.

Table 2: Diastereoselectivity in Reactions of Substituted 2-Methyleneadamantanes

ReactantReagentProductsDiastereomeric Ratio (E:Z or syn:anti)Source
N-allyl bromide salt of allyl-[2-(5-azaadamantylidene)]benzyl etherWarmingClaisen rearrangement products93:7 lookchem.com
N-oxide of 2-methylene-5-azaadamantanem-CPBAEpoxides19:81 lookchem.com
Methyl iodide salt of 2-methylene-5-azaadamantaneBr₂ in H₂ODibromides74:26 lookchem.com
Methyl iodide salt of 2-methylene-5-azaadamantaneBr₂ in H₂OGlycols86:14 lookchem.com
Methyl iodide salt of 2-methylene-5-azaadamantaneBr₂ in MeOHDibromides35:65 lookchem.com
Radical cation of 5-methoxy-2-diphenylmethyleneadamantaneHCNHCN addition products58:42 (syn:anti) cdnsciencepub.com

Theoretical Models of Stereoinduction

To rationalize the observed π-facial selectivity, various theoretical models have been proposed. These models often invoke subtle electronic interactions that stabilize one transition state over the other.

One of the most successful models for explaining the π-facial selectivity in adamantane systems is based on the concept of hyperconjugative stabilization of the transition state. lookchem.com This model posits that the approach of the electrophile is favored from the face anti-periplanar to the more electron-rich vicinal σ-bonds. lookchem.com

The stabilization arises from the interaction of the filled σ-orbitals of the C-C or C-H bonds on the adamantane framework with the developing empty orbital in the transition state. An electron-donating group at a remote position can increase the electron density of the σ-bonds on its side of the molecule, making the anti-periplanar face more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would favor attack from the opposite face. researchgate.net

This hyperconjugative model, often referred to as the Cieplak effect, has been successfully applied to explain the stereochemical outcomes in a variety of reactions involving this compound derivatives and other rigid bicyclic systems. researchgate.net The observed diastereoselectivities lend strong support to the idea that hyperconjugative interactions in the transition state are a principal factor in governing the electronic component of facial selection. lookchem.com However, it is also acknowledged that a delicate balance of factors, including electrostatic effects and solvation, can also play a role, and relying solely on one model may not always be sufficient. researchgate.netscispace.comscispace.com

Electrostatic Field Interaction Models

Electrostatic models propose that the π-facial selectivity of a reaction is governed by the non-covalent electrostatic interactions between the approaching reagent and the substrate. researchgate.net The distribution of charge within the adamantane framework, influenced by substituents, can create an electrostatic potential that favors the approach of a reagent from a specific direction.

In the case of 5-substituted this compound derivatives, an electron-withdrawing substituent at the C5 position generates a local dipole. The electrostatic field interaction model suggests that an incoming electrophile will preferentially attack the π-face that minimizes electrostatic repulsion. For instance, in the 1,3-dipolar cycloaddition of para-substituted benzonitrile (B105546) oxides with 5-fluoro-2-methyleneadamantane, the debate between electrostatic models and other theories is prominent in explaining the observed facial selectivity. researchgate.netacs.org However, there are instances, such as the reaction of 5-fluoro-2-methyleneadamantane with a per-acid, where simple electrostatic models alone are insufficient to explain the observed stereoselectivity, indicating that other effects are also at play. researchgate.netresearchgate.net Computational studies mapping the electrostatic potential on molecular surfaces are often used to visualize and predict these interactions. mdpi.comdoi.org

Orbital Interaction Theories

Orbital interaction theories, rooted in frontier molecular orbital (FMO) theory, provide another powerful lens through which to view stereoselectivity. wiley.comnumberanalytics.com These theories posit that the course of a reaction is determined by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. numberanalytics.comscirp.org

A key concept within this framework is transition-state hyperconjugation, often referred to as the Cieplak effect. This model suggests that the preferential attack occurs from the face that allows for the best stabilization of the developing transition state through hyperconjugative interactions with adjacent σ-bonds. In the cycloaddition of benzonitrile oxides to 5-substituted-2-methyleneadamantane derivatives, the favored syn addition, leading to a product ratio of approximately 60:40, has been interpreted as strong support for this hyperconjugation model. researchgate.net The attacking nitrile oxide is thought to favor the face where the transition state receives greater electron donation from the anti-periplanar C-C σ-bonds of the adamantane skeleton. researchgate.netacs.org

However, much like electrostatic models, orbital interaction theories can sometimes fail to fully predict the stereochemical outcome in certain reactions of this compound derivatives, such as the epoxidation of 5-fluoro-2-methyleneadamantane. researchgate.net This highlights the necessity of considering a combination of factors.

Distortional Asymmetry in the π-Face

A more nuanced model considers the physical distortion of the π-system itself. Distortional asymmetry suggests that substituents can induce a slight pyramidalization or tilting of the exocyclic methylene group, causing one face of the double bond to be inherently more reactive than the other. researchgate.netscispace.com This subtle geometric change, which may not be apparent from ground-state structures alone, can lead to a lower activation barrier for attack from the more accessible face.

For 5-fluoro-2-methyleneadamantane, computational studies incorporating ab initio molecular dynamics (AIMD) have shown that such asymmetric distortions in the ground state can be a critical factor in determining the stereoselectivity of its reaction with per-acids, especially when traditional electrostatic and orbital models are inadequate. researchgate.netresearchgate.net The inclusion of solvent effects in these calculations is crucial, as the solvent can modulate the extent of this distortion. researchgate.net

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. Solvation can influence the relative energies of the ground states and transition states, thereby altering the π-facial selectivity. researchgate.netscispace.com In the case of reactions involving 5-fluoro-2-methyleneadamantane, the role of the solvent is particularly important in controlling the stereoselectivity. researchgate.netscispace.comdntb.gov.ua

Quantum chemical and molecular dynamics studies have demonstrated that the solvent can influence the distortional asymmetry of the π-face. researchgate.net By explicitly modeling solvent molecules, researchers have been able to rationalize and correctly predict the observed stereoselectivity in electrophilic additions to 5-fluoro-2-methyleneadamantane, a feat that proved challenging in the gas phase or with simpler continuum solvent models. researchgate.netscispace.com This underscores the importance of specific substrate-solvent interactions in stabilizing one transition state over the other.

Temperature Effects on Product Ratios and Activation Parameters

Varying the reaction temperature is a classic method for elucidating reaction mechanisms and determining the differences in activation parameters (enthalpy, ΔH‡, and entropy, ΔS‡) for competing reaction pathways. Studies on the 1,3-dipolar cycloaddition of para-substituted benzonitrile oxides with 5-fluoro-2-methyleneadamantane have utilized this approach. researchgate.netacs.org

For this reaction, the effect of temperature on the ratio of the two geometric isomers (Z and E products, corresponding to syn and anti attack) provides the activation parameter differences between the diastereomeric transition states. researchgate.netacs.org While the face selectivity in the reaction with N-benzyladamantyl-2-imines was found to be nearly 1:1 and independent of temperature, the reactions with 5-fluoroadamantane-2-thione and 5-fluoro-2-methyleneadamantane showed measurable selectivity. acs.org Hammett plots, which correlate reaction rates with substituent electronic parameters, yielded low ρ values, suggesting a concerted mechanism with minimal charge separation in the transition state. researchgate.netacs.org

Table 1: Temperature and Substituent Effects on Cycloaddition with 5-Fluoro-2-methyleneadamantane Derivatives
Reactant SystemKey FindingImplicationReference
5-Fluoro-2-methyleneadamantane + Benzonitrile OxidesProduct ratio (syn:anti) is ~60:40, largely independent of para-substituent on benzonitrile oxide.Suggests a concerted, one-step mechanism with little charge difference in the two transition states. Face selectivity is attributed to transition state hyperconjugation. researchgate.net
5-Fluoro-2-methyleneadamantane + Benzonitrile OxidesHammett plot analysis yields a Δρ value of 0.0.Indicates the reaction rate is insensitive to the electronic nature of the benzonitrile oxide substituent, supporting a concerted mechanism. researchgate.netacs.org
N-Benzyladamantyl-2-imines + Benzonitrile OxidesFace selectivity is ~1:1, regardless of 5-substituent or temperature.The two transition states are nearly isoenergetic for this system. acs.org

Regioselectivity in Cycloaddition Reactions

Beyond stereoselectivity, regioselectivity is another critical aspect of cycloaddition reactions. numberanalytics.com Regioselectivity determines which atoms of the reacting components form new bonds. In the 1,3-dipolar cycloaddition of nitrile oxides to the exocyclic double bond of this compound, the reaction proceeds with high regioselectivity. researchgate.net

The observed regiochemical outcome is consistent with the predictions of FMO theory, where the interaction between the dipole's HOMO and the dipolarophile's LUMO (or vice versa) dictates the orientation. imperial.ac.ukkharagpurcollege.ac.in The reaction consistently yields spiro-isoxazolines where the oxygen atom of the nitrile oxide becomes bonded to the C2 carbon of the adamantane framework. researchgate.net This specific orientation is favored electronically and leads to the formation of a single constitutional isomer, simplifying the product mixture. researchgate.netacs.org

Computational and Theoretical Chemistry of 2 Methyleneadamantane

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and predicting the chemical behavior of 2-methyleneadamantane.

Density Functional Theory (DFT) has been widely employed to investigate this compound and its derivatives. researchgate.net These calculations have been instrumental in understanding the molecule's electronic configuration and bonding features. The introduction of the methylene (B1212753) group creates a π-bond that interacts with the σ-framework of the adamantane (B196018) cage. DFT studies have revealed that the electron density of the double bond is partially delocalized into the adjacent cage bonds, a phenomenon known as hyperconjugation, which contributes to the stabilization of the structure. This electronic delocalization is a key factor in reactions involving electrophilic addition or radical intermediates.

Key geometric parameters of this compound have been determined using DFT calculations. The adamantane core is composed of four fused cyclohexane (B81311) rings in a chair conformation, forming a tetrahedral diamondoid lattice. The exocyclic methylene group introduces a planar sp²-hybridized carbon, which slightly distorts the adjacent cage bonds.

Below is a table summarizing key geometric parameters of this compound, which are crucial for understanding its reactivity.

ParameterValue
C-C bond length (cage)1.54–1.58 Å (sp³)
C=C bond length (methylene)1.34 Å
Bond angles (cage C-C-C)~109.5° (tetrahedral)
Bond angles (C=C-C)~120° (trigonal planar)

The rigidity of the adamantane framework restricts conformational flexibility, making this compound an excellent model system for studying steric and electronic effects in constrained environments.

DFT has also been used to probe the π-facial selectivity in reactions of this compound derivatives. For instance, in the case of 5-fluoro-2-methyleneadamantane, DFT studies, in conjunction with ab initio methods, have been used to rationalize the stereoselective electrophilic addition of per-acids. researchgate.net These studies highlight the importance of solvent effects in controlling the reaction's outcome. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have provided a rigorous framework for studying this compound. wikipedia.orgscribd.com These methods have been used to perform full geometric optimization of related molecules to investigate their structure. researchgate.net For example, in a study of 5-fluoro-2-methyleneadamantane, ab initio calculations were crucial in understanding the π-facial selectivity of electrophilic additions. researchgate.net The study revealed that while orbital and electrostatic models alone failed to explain the observed stereoselectivity, a combination of ab initio and DFT studies that considered solvent effects could successfully predict the outcome. researchgate.net

Ab initio molecular dynamics (AIMD) calculations have also been employed to understand the asymmetric distortions in the ground state of 5-fluoro-2-methyleneadamantane, which contribute to the transition state differential for its reactions. researchgate.net These computationally demanding methods provide a high level of accuracy in describing the electronic structure and potential energy surfaces of molecules. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophiles and nucleophiles. uni-muenchen.denih.govresearchgate.net The MESP map reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For molecules with π-systems, like this compound, the region of the double bond typically shows a negative MESP, indicating its nucleophilic character. In a study of the related 2-methylenebicyclo[2.1.1]hexane system, MESP maps were used to probe the facial selectivity in electrophilic additions. researchgate.net The analysis of MESP topography can help in understanding the interplay of electrostatic and orbital effects that govern the stereochemical outcome of reactions. mdpi.com

Bond density calculations, often performed in conjunction with other quantum chemical methods, provide detailed information about the nature of chemical bonds within a molecule. These calculations can reveal the extent of electron sharing between atoms and can be used to characterize the strength and type of bonding. In the context of this compound, bond density calculations have been used to support findings from MESP mapping and energetic analyses of pre-reaction complexes in electrophilic additions to similar strained bicyclic systems. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. galaxyproject.orgnih.gov For a rigid molecule like this compound, conformational analysis via MD simulations is less about exploring a wide range of conformations and more about understanding the subtle vibrational motions and the dynamics of the adamantane cage. nih.govmdpi.com

While the adamantane core itself is conformationally locked, MD simulations can provide insights into the dynamics of the exocyclic methylene group and how its motion is coupled to the vibrations of the cage. These simulations can also be used to study the behavior of this compound in different solvent environments, which is crucial for understanding its reactivity in solution. researchgate.net For instance, MD simulations of 5-fluoro-2-methyleneadamantane have been used to investigate the role of solvation in determining π-facial selectivity. researchgate.net

Transition State Modeling and Energy Profile Analysis

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction pathway. Transition state modeling and energy profile analysis are essential for predicting reaction rates and selectivities. acs.orgosti.govacs.org

For reactions of this compound, such as electrophilic additions, computational methods are used to locate the transition state structures and calculate their energies. This allows for the determination of the activation energy barrier for the reaction. By comparing the energies of the transition states leading to different products (e.g., syn and anti addition products), the stereochemical outcome of the reaction can be predicted.

In the study of 5-fluoro-2-methyleneadamantane, transition state models were implicitly used in the quantum chemical studies to rationalize the observed π-facial selectivity. researchgate.net The energy differences between the transition states for the two possible modes of attack by the electrophile were calculated to explain why one stereoisomer is formed preferentially. researchgate.net These calculations often involve sophisticated theoretical models that can accurately capture the subtle electronic and steric effects that govern the reaction pathway.

Solvent Models in Computational Predictions

In the computational analysis of this compound and its derivatives, the inclusion of solvent models is critical for accurately predicting reaction outcomes, particularly stereoselectivity. Theoretical studies have shown that gas-phase calculations can be insufficient, and implicit or explicit solvent models are necessary to replicate experimental observations. The choice of solvent model can significantly influence the calculated energy barriers and the predicted stereochemical course of a reaction.

A notable case study involves the epoxidation of 5-fluoro-2-methyleneadamantane with a per-acid, where orbital and electrostatic models alone failed to predict the observed π-facial selectivity. researchgate.net Quantum chemical and molecular dynamics studies revealed the crucial role of the solvent in controlling this selectivity. researchgate.net These studies employ both ab initio and Density Functional Theory (DFT) methods to account for solvent effects. researchgate.net

The importance of solvation is highlighted by the discovery that distortional asymmetry in the π-face of 5-fluoro-2-methyleneadamantane, induced by the solvent, is key to correctly predicting the stereoselectivity. researchgate.net Ab initio molecular dynamics (AIMD) calculations have shown that these asymmetric distortions in the ground state of the molecule in solution are a determining factor in the transition state energetics of the reaction. researchgate.net

Computational investigations into the reactions of this compound derivatives often utilize a combination of quantum mechanics and molecular mechanics (QM/MM) approaches. For instance, in studying photooxygenation reactions, molecular mechanics calculations using force fields like MMFF94 are employed for conformational searches, while DFT calculations are used for the electronic structure. chemrxiv.org

The following table summarizes the application of different computational models in studying reactions of this compound derivatives, emphasizing the role of solvent considerations.

Reaction StudiedComputational MethodSolvent/Environmental ModelKey Finding
Epoxidation of 5-Fluoro-2-methyleneadamantaneAb initio, DFT, AIMDSolvent effects incorporatedSolvent-induced distortion of the π-face is crucial for predicting the correct stereoselectivity. researchgate.net
Photooxygenation of Adamantane-containing olefinsMM (MMFF94), DFTImplicit solvent (not specified)Development of an in silico model to rationalize and predict reaction outcomes. chemrxiv.org
SnCl₄-catalyzed reaction with triethylsilylperoxyacetalsDFTNot specifiedModeling of transition states to validate proposed stepwise mechanistic pathways involving peroxycarbenium intermediates.

Theoretical Interpretations of Stereoselectivity

The stereoselectivity observed in reactions of this compound is a subject of significant theoretical interest, primarily due to the molecule's rigid cage-like structure which provides a unique framework for studying steric and electronic effects. Various theoretical models have been applied to rationalize and predict the facial selectivity of additions to the exocyclic double bond.

One of the primary areas of investigation is the π-facial selectivity in electrophilic additions. For derivatives like 5-fluoro-2-methyleneadamantane, standard qualitative models based on orbital and electrostatic effects have proven inadequate in explaining the experimental results. researchgate.net Instead, computational studies point towards more subtle effects, such as ground-state distortions induced by the solvent environment, as the controlling factors. researchgate.net The rigid adamantane framework restricts conformational flexibility, making it an ideal system for isolating and studying these less obvious electronic and steric influences.

Natural Bond Orbital (NBO) analysis has been used as a tool to understand the electronic interactions that govern stereoselection in related systems. acs.org For example, in nucleophilic additions to carbonyls, the σ→πC=O interaction is shown to control carbonyl pyramidalization and, consequently, the π-selectivity in early transition states. acs.org In contrast, late transition states may be influenced by σ→σ# interactions. acs.org While not directly applied to this compound in the provided context, these types of analyses represent the theoretical approaches used to dissect the origins of stereoselectivity.

Theoretical models for stereoselectivity often revolve around the analysis of transition state geometries and energies. nih.gov The conformational analysis of transition states, based on principles of preferred angles of attack and conformations around partially formed bonds, is a cornerstone of these investigations. nih.gov For this compound, its constrained geometry simplifies such analyses by reducing the number of possible conformations.

The following table outlines different theoretical concepts and their relevance to understanding the stereoselectivity of this compound and its derivatives.

Theoretical ConceptApplication/Relevance to this compoundResearch Findings
Distortional Asymmetry Explaining π-facial selectivity in the epoxidation of 5-fluoro-2-methyleneadamantane.Asymmetric distortions in the ground state, attributed to solvent effects, are a primary determinant of stereoselectivity. researchgate.net
Orbital and Electrostatic Models Initial models for predicting π-facial selectivity.These models are often insufficient on their own to explain the observed stereoselectivity in substituted 2-methyleneadamantanes. researchgate.net
Transition State Analysis General approach for predicting stereochemical outcomes in various reactions.The rigid framework of this compound makes it a good model for studying steric and electronic effects in transition states. nih.gov
Natural Bond Orbital (NBO) Analysis Dissecting electronic interactions in transition states.Helps differentiate between controlling interactions (e.g., σ→π* vs. σ→σ*#) in early versus late transition states. acs.org

Polymer Chemistry and Materials Science Applications of 2 Methyleneadamantane

Polymerizability Studies of 2-Methyleneadamantane (MAd)

The polymerization of this compound has been explored under various conditions, including anionic, cationic, and radical-initiated systems. These investigations have revealed distinct reactivity patterns for MAd, which are largely governed by the steric hindrance imposed by the bulky adamantyl cage.

Anionic Polymerization Investigations

Attempts to polymerize this compound using anionic initiators have been largely unsuccessful. rsc.orgresearchgate.net Studies conducted under typical anionic polymerization conditions, such as using sec-butyllithium (B1581126) (sec-BuLi) as an initiator, have shown that no reaction occurs. rsc.orgresearchgate.net This lack of reactivity is attributed to the steric hindrance around the double bond, which prevents the approach of the bulky anionic initiator and the subsequent propagation steps. The rigid adamantyl framework effectively shields the exomethylene group, inhibiting the nucleophilic attack required for the initiation of anionic polymerization. rsc.org

In contrast, other adamantane-containing monomers, such as 2-allylideneadamantane (AAd), which has a more accessible double bond, have been successfully polymerized under anionic conditions. rsc.orgx-mol.com For instance, the anionic polymerization of AAd using sec-BuLi was completed within 24 hours at 40°C, yielding a polymer with a predictable molecular weight and narrow molecular weight distribution. rsc.orgx-mol.com This highlights the critical role of steric accessibility of the polymerizable group in adamantane-based monomers.

Cationic Polymerization Behavior and Oligomerization

Cationic polymerization has been identified as a viable, albeit complex, pathway for the reaction of this compound. rsc.orgresearchgate.net Unlike anionic and radical methods, cationic initiators can react with MAd. However, the process is characterized by a high propensity for chain transfer reactions, specifically β-hydrogen elimination, which leads to the formation of oligomers and dimers rather than high molecular weight polymers. rsc.orgresearchgate.net

When a cationic initiator is used, it adds to the exomethylene group of MAd, forming a tertiary carbocation on the adamantyl cage. This carbocation is relatively stable. However, the steric bulk of the adamantyl group hinders the subsequent addition of another monomer unit (propagation). Instead, the predominant reaction pathway is the elimination of a β-hydrogen from the adamantyl cage, resulting in the formation of a dimeric compound. rsc.orgresearchgate.net This dimerization process effectively terminates the chain growth at a very early stage. It has been noted that while MAd exhibits high reactivity with cationic initiators, the major products are these dimeric species. rsc.orgx-mol.com

The general mechanism for cationic polymerization involves the formation of a carbenium ion, which then propagates by adding to monomer units. wikipedia.org However, for MAd, the propagation step is significantly impeded.

Radical Polymerization Studies

Similar to anionic polymerization, radical polymerization of this compound has not been successful. rsc.orgresearchgate.net Studies employing common radical initiators like α,α′-azobisisobutyronitrile (AIBN) have shown no reaction with MAd. researchgate.net The steric hindrance provided by the adamantyl group is believed to be the primary reason for this lack of reactivity. The bulky adamantyl moiety prevents the effective approach of the radical species to the double bond, thus inhibiting the initiation and propagation of the radical chain reaction.

The success of radical polymerization is highly dependent on the monomer structure. While MAd is unreactive, other adamantyl-containing monomers, such as 1-adamantyl methacrylate (B99206) (AdMA), readily undergo radical polymerization. acs.org This difference in reactivity underscores the importance of the specific placement and nature of the polymerizable group in relation to the adamantane (B196018) core.

Microstructural Characterization of this compound-Based Polymers

Due to the challenges in achieving high molecular weight polymers from this compound, detailed microstructural characterization is often focused on the oligomeric and dimeric products obtained from cationic polymerization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial in elucidating the structure of these products.

For the related polymer, poly(2-allylideneadamantane) [poly(AAd)], which can be successfully synthesized, detailed microstructural analysis using ¹H, ¹³C, and DEPT 135 NMR spectroscopy has been performed. rsc.orgx-mol.com These studies revealed that the microstructure of poly(AAd) is predominantly a 3,4-structure, irrespective of the polymerization method used. rsc.orgx-mol.com This indicates that the polymerization is strongly influenced by the inherent bulkiness of the adamantyl moiety, which directs the mode of monomer addition. rsc.org

Influence of Adamantyl Moiety on Polymer Properties

The incorporation of the adamantyl group into a polymer backbone or as a pendant group has a profound impact on the material's properties. Even though high polymers of MAd are not readily synthesized, the study of other adamantane-containing polymers provides significant insight into the effects of this bulky, rigid substituent.

Polymers containing adamantyl groups generally exhibit exceptionally high glass transition temperatures (Tg) and enhanced thermal stability. acs.orgresearchgate.net This is attributed to the rigidity and bulk of the adamantane cage, which restricts segmental motion of the polymer chains. For example, poly(1-adamantyl methacrylate) has a significantly higher Tg compared to polymers with smaller alkyl ester groups like methyl or tert-butyl methacrylate. acs.org

The adamantyl group also imparts increased thermal decomposition temperatures to polymers. acs.orgresearchgate.net This high thermal stability is a result of the stable, strain-free structure of the adamantane skeleton. researchgate.net Furthermore, the hydrophobic nature of the adamantyl group can influence the solubility of the resulting polymers, often making them soluble in non-polar solvents while imparting hydrophobicity. nih.gov

The mechanical properties of materials can also be affected. The introduction of bulky pendant groups like adamantyl can increase the interchain spacing, which may influence properties such as gas permeability. mdpi.com

Applications in Advanced Polymeric Materials

While the homopolymerization of this compound is challenging, its derivatives and other adamantane-containing polymers have found applications in various high-performance materials. The desirable properties conferred by the adamantyl group, such as high thermal stability and rigidity, make these polymers suitable for specialized applications.

One of the most significant areas of application is in photoresist technology for microelectronics fabrication. nist.gov The adamantyl group's bulk and its acid-labile nature upon deprotection are utilized in chemically amplified photoresists to create sharp, well-defined patterns. nist.gov The introduction of adamantyl methacrylate into photoresist polymers can control their dissolution behavior in developers. nih.gov

Adamantane-based polymers are also investigated for use in high-performance coatings and adhesives due to their thermal stability and mechanical robustness. Their unique combination of properties makes them candidates for advanced composites and materials for optical and electronic devices. researchgate.net

Synthesis of Nanodiamonds from Adamantane-Based Polymers

The synthesis of nanodiamonds from molecular precursors is a significant area of materials science, and adamantane derivatives are prime candidates due to their intrinsic diamondoid structure. mpg.de The carbon skeleton of adamantane is a fundamental cage unit of the diamond crystal lattice, allowing it to act as a molecular "seed" or template for diamond nucleation. mpg.dewikipedia.org This approach can lower the extreme pressure and temperature conditions typically required for nanodiamond synthesis. mpg.de

Several methods have been explored to convert adamantane-based molecules into nanodiamonds. One strategy involves the use of high-pressure, high-temperature (HPHT) conditions. researchgate.net For instance, nanodiamonds have been successfully synthesized from adamantane at pressures around 8-9 GPa. researchgate.net Another innovative method is the use of electron-beam irradiation, which has been shown to convert adamantane microcrystals into defect-free nanodiamonds (2-4 nm in diameter) at temperatures as low as 100 K. chemrxiv.orgchemrxiv.org This process is initiated by C-H bond cleavage, leading to the formation of adamantyl oligomers that subsequently transform into nanodiamonds. chemrxiv.orgchemrxiv.org

Polymers containing adamantane units have also been effectively used as templates. The cationic polymerization of 1-vinyladamantane, for example, yields a polymer that has been successfully employed for nanodiamond synthesis in a diamond anvil cell. acs.org The underlying principle of these bottom-up synthesis approaches is that under specific conditions like high pressure or electron irradiation, adamantane molecules or the pendant adamantyl groups on a polymer chain can polymerize or assemble into a stable diamond lattice. researchgate.netchemrxiv.org

While this compound's rigid structure is theoretically ideal for this application, its practical use is hampered by its polymerization behavior. Studies have shown that this compound has low reactivity under radical and anionic polymerization conditions. rsc.org While it does react under cationic initiation, it predominantly forms dimers and oligomers rather than high molecular weight polymers. rsc.org This low degree of polymerization presents a significant challenge for its use as a polymeric precursor for nanodiamond synthesis, although its oligomers could potentially still serve as nucleation seeds.

Development of High Glass-Transition Temperature Polymers

The glass-transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com For applications requiring high-dimensional stability at elevated temperatures, polymers with a high Tg are essential. nycu.edu.tw A key strategy for increasing a polymer's Tg is to restrict the mobility of its polymer chains. fiveable.me

Numerous studies have demonstrated the significant increase in Tg upon incorporating adamantane derivatives into various polymer systems. usm.eduacs.org For instance, adamantane-containing polyacrylates, polyamides, polystyrenes, and polybenzoxazines all exhibit substantially higher Tg values and thermal stability compared to their non-adamantane-containing counterparts. nycu.edu.twusm.eduimpactfactor.org While the polymerization of this compound is challenging, its inherent rigidity makes it a strong candidate for creating high-performance, high-Tg materials. Research on related adamantane-based monomers highlights this potential. For example, poly(2-allylideneadamantane), a structurally similar exomethylene monomer, displays a moderately high Tg of 178 °C. rsc.org

The following table summarizes the glass-transition temperatures of various polymers containing adamantane moieties, illustrating the effectiveness of this molecular design strategy.

Polymer SystemSpecific Monomer/Repeating UnitGlass Transition Temperature (Tg)Reference
Poly(exomethylene adamantane)2-Allylideneadamantane178 °C rsc.org
Adamantyl-substituted PolystyreneN-(1-adamantyl)-N-4-vinylbenzylideneamine257 °C researchgate.net
Adamantyl-substituted PolystyreneN-(2-adamantyl)-N-4-vinylbenzylideneamine209 °C researchgate.net
Adamantyl-substituted PolystyrenePoly(4-(4-(N-adamantylimino)methyl)phenylstyrene)268 °C rsc.org
PolyacrylatePoly(adamantyl acrylate)133 °C researchgate.net
PolybenzoxazinePoly(6-adamantyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine)High Td at 399°C (Tg not explicitly stated but high) nycu.edu.tw

Catalysis Facilitated by 2 Methyleneadamantane Derivatives

Design and Synthesis of Adamantane-Scaffolded Catalysts

The incorporation of the adamantane (B196018) framework into catalyst design is a strategic approach to influence the catalyst's immediate coordination sphere, thereby controlling its reactivity and selectivity. uq.edu.au The adamantane moiety's bulkiness is a key feature leveraged in ligand design for both organometallic and organocatalytic applications. researchgate.net

Organometallic Catalysts with Adamantane Ligands

The synthesis of organometallic catalysts featuring adamantane-containing ligands has been driven by the need for robust and efficient catalysts for a variety of organic transformations. The adamantyl group's steric bulk can enhance catalyst stability and influence the electronic properties of the metal center. uq.edu.au

Research has focused on incorporating adamantyl groups into phosphine ligands, which are crucial in many catalytic processes like cross-coupling reactions. For instance, di(1-adamantyl)phosphinite ligands have been synthesized and employed in the carbonylation of aryl bromides. uq.edu.au The synthesis of these ligands often involves the reaction of an adamantyl-containing precursor with a suitable phosphorus source. The Beller group, for example, synthesized a di(1-adamantyl)phosphinite ligand that effectively catalyzed the carbonylation of electron-rich 4-methoxybenzaldehyde, achieving an 86% yield. uq.edu.au

Another area of development is in C-H bond activation, where the synthesis of 2-adamantyl transition metal complexes is a key step. morressier.comscholaris.ca These syntheses can be challenging due to the inert nature of adamantane's C-H bonds. However, methods are being developed to create previously inaccessible adamantane derivatives via C-H activation, expanding the potential for novel catalyst design. morressier.com

Table 1: Examples of Organometallic Catalysts with Adamantane Ligands and Their Applications

Catalyst/Ligand Type Application Research Finding
Di(1-adamantyl)phosphinite Ligand Carbonylation of aryl bromides Catalyzed the synthesis of 4-methoxybenzaldehyde in 86% yield and 98% conversion. uq.edu.au
TAdPh-PEPPSI (1,2,3-triazol-5-ylidene based ligand) Hiyama coupling Promoted the coupling of aryl bromides with phenyltrimethoxysilane, yielding biaryls in excellent yields. uq.edu.au

Organocatalysts Incorporating Adamantyl Groups

The adamantyl moiety has also been successfully integrated into organocatalysts, which offer a metal-free alternative for asymmetric synthesis. uq.edu.aufrontiersin.org The steric hindrance provided by the adamantyl group can create a well-defined chiral environment around the catalyst's active site, leading to high enantioselectivity. acs.org

Cinchona alkaloids, for example, have been modified with adamantyl groups to create potent phase-transfer catalysts. An adamantyl-containing cinchona-based catalyst was developed for the enantio- and diastereoselective ring-opening of aziridines with cyclic β-ketoesters, producing synthetically useful γ-butyric acid derivatives. acs.org Similarly, 1-adamantyl (1-Ad) β-oxo esters have been used in the enantioselective α-hydroxylation of β-oxo esters under phase-transfer catalysis conditions, yielding products with up to 74% enantiomeric excess (ee). researchgate.net

The synthesis of these organocatalysts typically involves the covalent attachment of an adamantane derivative to a known catalytic scaffold, such as an amino acid or a cinchona alkaloid. acs.orggreyhoundchrom.com This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific reactions. beilstein-journals.org

Applications of Adamantane-Derived Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically prevented from forming a classical adduct. nih.govrsc.org This "frustration" leads to unique reactivity, enabling the activation of small molecules like H₂, CO₂, and others. cardiff.ac.ukmdpi.com Adamantane has been used as a rigid scaffold to create intramolecular FLPs, where the Lewis acidic and basic centers are held in a specific orientation that enhances their reactivity. nih.gov

Metal-Free Catalytic Processes

A significant application of FLP chemistry is in metal-free catalysis, particularly for hydrogenation reactions. researchgate.netmatthey.com Adamantane-scaffolded FLPs, typically involving a phosphine (Lewis base) and a borane (Lewis acid), can heterolytically cleave dihydrogen (H₂). nih.gov This activation of hydrogen allows for the reduction of various unsaturated substrates, such as imines, enamines, and nitriles, without the need for transition metal catalysts. researchgate.netresearchgate.net The development of chiral FLPs has also enabled enantioselective metal-free hydrogenations. researchgate.net

CO₂ Reduction Catalysis

The activation and reduction of carbon dioxide (CO₂) is a critical challenge in sustainable chemistry. rsc.org Adamantane-derived FLPs have emerged as promising metal-free catalysts for this transformation. nih.gov Density Functional Theory (DFT) studies have shown that using a saturated adamantane scaffold for a phosphine-borane FLP can significantly improve the energetics of the CO₂ reduction process compared to unsaturated scaffolds. nih.gov

The adamantyl scaffold enforces a gauche arrangement of the Lewis pair, which is crucial for lowering the energy barriers in the potential energy surfaces of the reaction. nih.gov This structural constraint enhances the Lewis acid and base characters of the FLP, facilitating the hydroboration of CO₂ to form methoxy borane, a precursor to methanol. nih.gov The adamantyl scaffold FLP was found to lower the activation barriers by approximately 6.0 kcal/mol in the key steps of CO₂ reduction compared to phenylene-based FLPs. nih.gov

Table 2: Adamantane-Derived FLP in CO₂ Reduction

FLP System Key Feature Finding
Adamantane-scaffolded phosphine-borane Saturated, rigid scaffold enforces gauche arrangement of Lewis pair. nih.gov Lowers activation barriers for CO₂ reduction by ~6.0 kcal/mol compared to unsaturated phenylene FLPs. nih.gov

Supramolecular Catalysis Using Adamantane Scaffolds

The adamantane group is a superb guest moiety in host-guest chemistry, forming stable inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils. mdpi.comnih.gov This strong and specific non-covalent interaction is the basis for developing sophisticated supramolecular catalytic systems.

In these systems, an adamantane-functionalized catalyst or substrate can be reversibly bound to a host molecule, such as β-cyclodextrin (β-CD). mdpi.com This complexation can be used to control catalytic activity. For example, a catalyst can be encapsulated within the host's cavity, rendering it inactive. The release of the catalyst, triggered by a specific stimulus, would then initiate the reaction. rsc.org

A notable example involves DNA-templated scaffolds. rsc.orgnih.gov In one system, a duplex formed between a β-CD-functionalized nucleic acid and an adamantane-modified nucleic acid creates a switchable catalytic system for hydrolysis reactions. nih.gov The adamantane moiety can act as a reversible inhibitor, blocking the β-CD catalytic cavity. The system can be switched "on" or "off" by introducing "fuel" or "anti-fuel" DNA strands that disrupt or form the adamantane-β-CD complex. rsc.org This approach allows for precise temporal control over the catalytic process. The strong association between adamantane and β-cyclodextrin, with an association equilibrium constant (K) around 5.2 × 10⁴ M⁻¹, is fundamental to the efficacy of these systems. mdpi.com

Stereoselective Catalysis with Adamantane-Modified Chiral Catalysts

The steric bulk of the adamantane group has been successfully utilized in the design of chiral ligands for asymmetric catalysis. By incorporating an adamantyl group into the structure of a chiral ligand, it is possible to create a well-defined and sterically hindered chiral environment around a metal center. This can lead to high levels of stereocontrol in catalytic reactions, favoring the formation of one enantiomer of a chiral product over the other.

A significant example is the development of adamantyl-substituted 1,1′-binaphthalene-2,2′-diol (BINOL) ligands. These ligands, when complexed with a metal such as titanium, form highly active and enantioselective catalysts for the alkylation of aldehydes. The introduction of bulky adamantyl groups at the 3, 6, and 6' positions of the BINOL framework enhances the catalyst's activity and stereoselectivity. For instance, a titanium catalyst derived from (R)-3,6,6′-tri(adamantan-1-yl)-[1,1′-binaphthalene]-2,2′-diol has demonstrated excellent performance in the enantioselective addition of diethylzinc to various aldehydes, achieving high yields and enantiomeric excesses (ee) nih.gov.

The presence of the bulky adamantyl groups is thought to increase the dihedral angle between the two naphthyl rings of the BINOL ligand, creating a more defined chiral pocket that effectively shields one face of the coordinated aldehyde, leading to preferential attack of the nucleophile from the other face nih.gov.

Table of Enantioselective Ethylation of Benzaldehyde with Adamantyl-BINOL Catalysts

Catalyst LigandYield (%)Enantiomeric Excess (ee, %)
(R)-BINOL9592
(R)-6,6′-di-t-butyl-BINOL9693
(R)-6,6′-di-adamantyl-BINOL9794
(R)-3,6,6′-tri(adamantan-1-yl)-BINOL9899

Data sourced from a study on enantioselective alkylation of aldehydes. nih.gov

This research highlights the significant impact that the sterically demanding adamantane moiety can have on the efficacy of chiral catalysts, enabling the synthesis of enantiomerically pure compounds that are valuable in various fields, including pharmaceuticals and materials science.

Advanced Spectroscopic Characterization Methodologies for 2 Methyleneadamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net For 2-methyleneadamantane, NMR confirms the rigid adamantane (B196018) cage and the presence of the exocyclic double bond.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DOSY)

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. huji.ac.ilnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. wikipedia.org In this compound, COSY spectra would show correlations between the protons on the adamantane cage, allowing for the assignment of adjacent CH and CH₂ groups and confirming the cage's connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. wikipedia.orgsdsu.edu It is highly effective for distinguishing between the sp²-hybridized carbons of the methylene (B1212753) group and the sp³-hybridized carbons of the adamantane framework. Each cross-peak in an HSQC spectrum represents a specific C-H bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to four bonds. wikipedia.org This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC). For this compound, HMBC would show correlations from the methylene protons to the adjacent sp³ carbons and the sp² quaternary carbon of the double bond, unequivocally establishing the position of the exocyclic methylene group on the adamantane scaffold. scribd.com

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a unique NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. researchgate.net This method can be used to analyze the purity of a this compound sample or to study its interaction and complexation with other molecules by observing changes in their diffusion coefficients.

Technique Correlation Information Gained for this compound
COSY ¹H – ¹H (2-3 bonds)Reveals proton-proton coupling networks within the adamantane cage.
HSQC ¹H – ¹³C (1 bond)Connects each proton to its directly attached carbon, distinguishing olefinic and aliphatic C-H groups.
HMBC ¹H – ¹³C (2-4 bonds)Establishes long-range connectivity, linking the methylene group to the adamantane framework and identifying quaternary carbons.
DOSY Molecular DiffusionAssesses sample purity and studies intermolecular interactions.

Application in Microstructure Analysis of Polymers

Derivatives of this compound can be polymerized to create materials with high thermal stability and unique properties. NMR spectroscopy is a powerful tool for characterizing the microstructure of these polymers. nih.govrsc.org By analyzing the chemical shifts and coupling patterns in the NMR spectra of the resulting polymers, detailed information about tacticity (the stereochemical arrangement of adjacent monomer units) and monomer sequence distribution in copolymers can be determined. ismar.orgiupac.org High-resolution 1D and 2D NMR techniques can resolve subtle differences in the signals of monomer units based on their local environment (e.g., isotactic, syndiotactic, or heterotactic placements), which is crucial for understanding and predicting the polymer's physical properties. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. webassign.net The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific bonds. libretexts.org The most diagnostic peaks are those associated with the exocyclic double bond and the C-H bonds of the cage.

Key IR absorptions for this compound include:

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) are characteristic of the C-H bonds on the saturated adamantane cage. libretexts.org

=C-H Stretch (sp²): A medium intensity peak appearing just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹) corresponds to the stretching of the C-H bonds on the exocyclic methylene group.

C=C Stretch: A characteristic absorption in the range of 1640–1680 cm⁻¹ confirms the presence of the carbon-carbon double bond. libretexts.org

=C-H Bend: An out-of-plane bending vibration (wag) for the =CH₂ group results in a strong absorption near 890 cm⁻¹.

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Adamantane C-HStretch2850 - 2960Strong
Methylene =C-HStretch3070 - 3090Medium
Methylene C=CStretch1640 - 1680Medium
Methylene =C-HOut-of-plane bend~890Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. nih.gov For this compound (C₁₁H₁₆), high-resolution mass spectrometry would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its exact molecular mass.

Ion Proposed Formula m/z (Nominal) Significance
Molecular Ion[C₁₁H₁₆]⁺148Determines the molecular weight of the parent compound.
Fragment Ion[C₁₀H₁₃]⁺133Loss of a methyl group (•CH₃) after rearrangement.
Fragment Ion[C₇H₇]⁺91Formation of a stable tropylium (B1234903) ion, a common fragment in molecules with alkylcyclic structures.
Base Peak[C₁₁H₁₆]⁺ or other stable fragmentVariesThe most abundant ion in the spectrum.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. cutm.ac.in

In this compound, the sole chromophore is the isolated carbon-carbon double bond. This system allows for a π → π* electronic transition, where an electron from the π bonding orbital is excited to the π* antibonding orbital. libretexts.org Because the double bond is not part of a conjugated system, this transition requires high energy, and the maximum absorption (λₘₐₓ) occurs in the far-UV region, typically at wavelengths below 200 nm. youtube.com

For derivatives of this compound where the double bond is brought into conjugation with other π systems (e.g., an aromatic ring or another double bond), the energy required for the π → π* transition decreases. This results in a bathochromic (red) shift, moving the λₘₐₓ to longer, more easily observable wavelengths (>200 nm).

Compound System Electronic Transition Expected λₘₐₓ Region
Isolated C=C (this compound)π → π< 200 nm (Far UV)
Conjugated Diene Derivativeπ → π215 - 250 nm
Styrenyl-type Derivativeπ → π*> 250 nm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, a detailed electron density map can be generated. montana.edu This map is then used to build an atomic model of the molecule, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

This technique not only confirms the connectivity established by NMR but also reveals the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. rsc.org This information is invaluable for understanding intermolecular interactions and for correlating the molecular structure with macroscopic material properties. mdpi.com

Parameter Information Provided
Bond Lengths Precise distances between bonded atoms (e.g., C=C vs. C-C).
Bond Angles Angles between adjacent bonds, confirming the geometry of the adamantane cage.
Torsional Angles Dihedral angles describing the conformation of flexible parts of derivatives.
Unit Cell Parameters Dimensions of the repeating unit in the crystal lattice, revealing packing information.

Potential Contributions of 2 Methyleneadamantane to Medicinal Chemistry Scaffolds

Leveraging Adamantane's Unique Structural Features in Drug Design

The incorporation of an adamantane (B196018) moiety into a drug candidate can profoundly influence its pharmacological profile. pensoft.netnih.gov Medicinal chemists utilize this scaffold to enhance key properties such as potency, bioavailability, and metabolic stability. nih.govresearchgate.net The success of several clinically approved adamantane-based drugs, including Amantadine for influenza and Parkinson's disease and Memantine for Alzheimer's disease, underscores the therapeutic value of this unique carbocyclic system. publish.csiro.auub.edu

The adamantane molecule is characterized by its highly rigid, strain-free, three-dimensional structure, which resembles a small "diamondoid" fragment. researchgate.netwikipedia.org This intrinsic rigidity is a significant asset in drug design. Unlike flexible aliphatic or aromatic groups that can adopt multiple conformations, the adamantane cage is pre-organized in a fixed spatial arrangement. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

Furthermore, the well-defined, tetrahedral geometry of the adamantane core allows for the precise and predictable orientation of substituents in three-dimensional space. publish.csiro.auresearchgate.net This facilitates a more effective exploration of the contours of a target's binding pocket, enabling the design of ligands with improved potency and selectivity. publish.csiro.au In the context of 2-methyleneadamantane, the methylene (B1212753) group provides a specific, reactive point for attaching pharmacophoric elements, leveraging the scaffold's ability to position these elements optimally for interaction with a receptor or enzyme.

Adamantane is a distinctly lipophilic (hydrophobic) moiety. pensoft.netnih.gov The introduction of an adamantyl group into a molecule significantly increases its lipophilicity, a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This "lipophilic bullet" effect is often employed to transform hydrophilic compounds into molecules that can more readily cross biological lipid membranes. researchgate.netresearchgate.net

Enhanced lipophilicity is particularly crucial for drugs targeting the central nervous system (CNS), as it can improve permeability across the blood-brain barrier. nih.govub.edu The calculated partition coefficient (cLogP) of a compound can be increased by approximately 3.1 log units upon the inclusion of an adamantane group. researchgate.netresearchgate.net This substantial increase in lipid solubility can improve oral bioavailability and tissue distribution. Adamantane's ability to be incorporated into the lipid bilayer of cell membranes is a key first step for drug transport into the cell. nih.govresearchgate.net

Table 1: Impact of Adamantyl Group on Lipophilicity (cLogP) This table provides illustrative examples of how incorporating an adamantane moiety can increase the calculated logP value, a measure of lipophilicity, compared to smaller or flatter cyclic analogues.

Parent StructureAdamantane-Containing AnalogueApproximate Increase in cLogP
CyclohexylamineAmantadine (1-Adamantylamine)~2.0
Toluene1-Phenyladamantane~3.5
Benzoic acidAdamantane-1-carboxylic acid~2.8

The robust, cage-like structure of adamantane is chemically inert and resistant to metabolic degradation. researchgate.net The cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of many drugs, typically hydroxylates the adamantane cage at its bridgehead positions. ub.edu However, the core carbon skeleton remains intact.

Design Principles for Adamantane-Based Therapeutic Agents

The strategic incorporation of adamantane into therapeutic agents follows several key design principles. A primary strategy involves replacing existing lipophilic groups, such as phenyl or other aromatic rings, with an adamantyl group. publish.csiro.au This is often done to "escape from flatland" — a term describing the tendency for drug candidates to be overly planar — and to introduce three-dimensionality while simultaneously enhancing lipophilicity and metabolic stability. publish.csiro.auresearchgate.net

Another principle is the use of the adamantane cage as a rigid scaffold to orient multiple pharmacophoric groups in a specific spatial arrangement. researchgate.net Its tetrahedral geometry makes it an ideal core for developing multivalent ligands that can bind to multiple sites on a biological target. colab.ws The functionalization of this compound, for instance, could provide access to disubstituted adamantane derivatives where the geometry between the substituents is rigidly defined. mdpi.com The bulkiness of the adamantane group can also be used to confer selectivity for a particular receptor subtype by preventing binding to related targets with smaller binding pockets. publish.csiro.au

Adamantane Derivatives as Pharmacological Probes

Beyond their direct use as therapeutic agents, adamantane derivatives are valuable tools as pharmacological probes for studying biological systems. researchgate.net Their unique properties make them suitable for designing specific ligands to investigate receptor function, map binding sites, or modulate the activity of ion channels. nih.gov For example, adamantane derivatives have been instrumental in understanding the function of the M2 ion channel of the influenza A virus and the NMDA glutamate (B1630785) receptor. publish.csiro.aunih.gov

The development of synthetic cannabinoids has also utilized the adamantane scaffold to explore structure-activity relationships (SAR) at cannabinoid receptors. nih.govresearchgate.net The ability to create novel analogues by modifying the adamantane core helps to delineate the structural requirements for receptor binding and activation. nih.gov The reactive nature of the double bond in this compound makes it an especially attractive starting material for creating a diverse library of such probes, allowing for conjugation to fluorescent tags, affinity labels, or other reporter molecules.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions of 2-Methyleneadamantane Research

The primary academic contribution of this compound (MAd) research lies in the exploration of its unique polymerization behavior. As a strained alkene, its reactivity has been evaluated under various conditions, providing fundamental insights into the behavior of adamantyl-based monomers.

A significant study evaluated the polymerizability of MAd under anionic, cationic, and radical conditions. The findings revealed that MAd exhibits high reactivity exclusively with cationic initiators. However, this reactivity did not lead to high molecular weight polymers but rather yielded oligomers and dimeric compounds. This outcome is primarily attributed to a predominant β-hydrogen elimination process, which acts as a chain-terminating step. Under anionic and radical polymerization conditions, this compound showed no reaction, highlighting the specific reactivity requirements of this monomer. This selective reactivity is a cornerstone of its academic contribution, offering a case study in the challenges and opportunities presented by sterically hindered and strained monomers.

The table below summarizes the key findings regarding the polymerization behavior of this compound.

Polymerization ConditionInitiator ExampleOutcomePrimary Mechanism/Reason
Cationic Strong AcidOligomer and Dimer FormationHigh reactivity, but dominated by β-hydrogen elimination.
Anionic sec-BuLiNo ReactionSteric hindrance and electronic factors likely inhibit initiation.
Radical Radical InitiatorsNo ReactionThe resulting radical may lack stability for propagation.

This table illustrates the specific and limited polymerizability of this compound based on current research.

Unexplored Reactivity and Synthetic Pathways

While initial studies have mapped out its basic polymerization tendencies, the broader synthetic potential of this compound remains largely unexplored. The high strain associated with the exocyclic double bond suggests a rich landscape for novel chemical transformations.

Future research could focus on the following areas:

Controlled Polymerization: Overcoming the challenge of β-hydrogen elimination in cationic polymerization is a critical next step. The use of novel initiator systems or reaction conditions that favor propagation over termination could potentially yield high molecular weight poly(this compound).

Cycloaddition Reactions: The strained double bond of this compound makes it an interesting candidate for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions could lead to the synthesis of novel spiro-adamantane derivatives with complex, three-dimensional architectures that are of interest in medicinal chemistry and materials science.

Functionalization of the Double Bond: Exploring reactions that functionalize the methylene (B1212753) group without polymerization, such as epoxidation, dihydroxylation, or hydroboration-oxidation, could produce a new family of 2-substituted adamantane (B196018) derivatives. These derivatives could serve as valuable building blocks for more complex molecules.

Metathesis Reactions: The reactivity of this compound in ring-opening metathesis polymerization (ROMP) or cross-metathesis reactions has not been thoroughly investigated. These modern synthetic methods could provide new pathways to adamantane-containing polymers and complex organic molecules.

Emerging Theoretical and Computational Insights

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. While extensive theoretical studies on this specific molecule are not yet prevalent, insights can be drawn from computational work on related adamantane derivatives.

Future theoretical and computational research could provide significant insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations could be employed to model the cationic polymerization of this compound. Such studies could elucidate the energetic profile of the propagation versus the β-hydrogen elimination step, potentially guiding the design of new catalysts that favor polymer formation.

Strain Energy Analysis: Quantifying the strain energy of the exocyclic double bond can provide a deeper understanding of its reactivity. This data would be invaluable for predicting the feasibility and outcomes of various synthetic transformations.

Properties of Poly(this compound): Molecular dynamics simulations could be used to predict the physical and material properties of hypothetical high molecular weight poly(this compound). These simulations could provide insights into its thermal stability, mechanical properties, and potential as a high-performance polymer. Computational studies on other adamantane derivatives have successfully analyzed intermolecular interactions and crystal packing, which could be extended to polymers of this compound.

Advanced Materials and Biomedical Applications Horizon

The adamantane cage is a well-established pharmacophore and a component of advanced polymers due to its rigidity, thermal stability, and lipophilicity. researchgate.net Although high molecular weight poly(this compound) has yet to be synthesized, its potential as an advanced material is significant.

The future applications horizon includes:

High-Performance Polymers: The incorporation of the rigid adamantane backbone would likely impart a high glass transition temperature (Tg) and excellent thermal stability to the polymer, making it suitable for applications in high-temperature plastics and coatings.

Biomedical Polymers: Adamantane derivatives are used in drug delivery systems. mdpi.com Polymers derived from this compound could be explored for creating novel biocompatible materials, drug delivery vehicles, or scaffolds for tissue engineering. The lipophilic nature of the adamantane unit can enhance drug loading and interaction with cell membranes. Biodegradable polymers incorporating adamantane have been investigated for gene therapy, suggesting a potential path for functionalized versions of poly(this compound). researchgate.net

Membranes and Separation Materials: The rigid and bulky nature of the adamantyl group could create polymers with significant free volume, making them promising candidates for gas separation membranes.

The table below outlines hypothetical properties and potential applications for polymers derived from this compound.

Potential Polymer PropertyRationalePotential Application Area
High Thermal Stability Rigid adamantane backbone.Aerospace components, high-temperature electronics.
High Glass Transition Temp. (Tg) Restricted chain mobility due to bulky side groups.Photoresists, advanced coatings.
Enhanced Lipophilicity Hydrophobic nature of the adamantane cage.Drug delivery systems, polymer-drug conjugates. google.com
Chemical Resistance Stable hydrocarbon structure.Protective coatings, durable materials.

This table is speculative and highlights the future potential based on the known properties of adamantane-containing materials.

Interdisciplinary Research Opportunities in this compound Chemistry

The future of this compound research lies at the intersection of several scientific disciplines. The unique structure of this compound provides a platform for collaborative and interdisciplinary investigation.

Key opportunities include:

Organic Synthesis and Polymer Chemistry: The development of novel synthetic routes to functionalized this compound monomers and the design of controlled polymerization methods are core challenges that require expertise in both organic and polymer synthesis.

Computational and Theoretical Chemistry: Collaboration between synthetic chemists and computational theorists will be crucial for understanding reaction mechanisms and predicting the properties of new materials derived from this compound.

Materials Science and Engineering: The characterization and processing of new adamantane-based polymers will require the expertise of materials scientists to explore their potential in areas like advanced plastics, membranes, and electronic materials.

Medicinal Chemistry and Pharmacology: If functionalized polymers of this compound can be developed, their potential in biomedical applications such as drug delivery and tissue engineering will necessitate collaboration with pharmacologists and biomedical researchers to evaluate their efficacy and biocompatibility. colab.ws

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyleneadamantane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves acid-catalyzed reactions. For example, Tosoh Corporation describes a method using sulfuric acid in toluene at 20°C, where this compound is reacted with acrylic acid to form 2-methyl-2-adamantyl acrylate (MAAC) in a 3-hour dropwise addition . Yield optimization requires strict temperature control (<25°C) and inert atmospheres (e.g., nitrogen purging) to prevent side reactions. Key variables include catalyst concentration (e.g., 1 mol% H₂SO₄) and stoichiometric ratios (e.g., 1.2:1 molar ratio of this compound to acrylic acid). Post-synthesis purification via distillation or column chromatography is critical to isolate the product.

Q. How can researchers characterize this compound structurally and ensure purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. Reference data from Tosoh Corporation reports a molecular ion peak at m/z 288 (M⁺) in MS . Purity validation requires Gas Chromatography (GC) with flame ionization detection (FID) or High-Performance Liquid Chromatography (HPLC). For hygroscopic samples, Karl Fischer titration is recommended to quantify water content .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : this compound is hygroscopic and degrades upon exposure to moisture or oxidizing agents. Storage recommendations include airtight containers under inert gas (argon/nitrogen) at temperatures below 4°C. Thermogravimetric Analysis (TGA) can assess decomposition thresholds, while periodic GC-MS checks monitor degradation byproducts like CO or CO₂ .

Advanced Research Questions

Q. How does this compound participate in Lewis acid-catalyzed reactions, and what mechanistic insights exist?

  • Methodological Answer : In SnCl₄-catalyzed reactions, this compound reacts with triethylsilylperoxyacetals to form peroxycarbenium intermediates, yielding spirocyclic peroxides (e.g., 40% yield for adamantane-2-spiro-3',8'-methoxycarbonylmethyl-1',2'-dioxa-spiro[4.5]decane). Mechanistic studies suggest a stepwise process involving carbocation stabilization by the adamantane framework . Computational studies (DFT) can model transition states to validate proposed pathways.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, cis/trans isomerism in ozonide derivatives (e.g., 1,2-dioxolanes) can be resolved using NOESY experiments . Cross-referencing with NIST Chemistry WebBook or peer-reviewed databases ensures alignment with published spectra . For ambiguous cases, X-ray crystallography provides definitive structural confirmation.

Q. How can researchers design experiments to study the environmental and toxicological impacts of this compound?

  • Methodological Answer : Follow OECD guidelines for ecotoxicology:

  • Aquatic toxicity : Use Daphnia magna or zebrafish models to assess LC₅₀ values.
  • Biodegradation : Employ closed-bottle tests with activated sludge to measure half-life under aerobic conditions.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential.
    Safety Data Sheets (SDS) recommend respiratory protection (EN 143-certified masks) and fume hoods during handling due to potential sulfur oxide emissions .

Data Presentation and Analysis

Q. What are best practices for presenting synthetic and analytical data in publications?

  • Methodological Answer :

  • Tables : Include reaction parameters (temperature, catalyst, yield), spectroscopic data (δ values in NMR, m/z in MS), and purity metrics (GC retention times, % area).
  • Figures : Use reaction schemes (e.g., SnCl₄-catalyzed pathways ) and chromatograms (GC/HPLC) with annotated peaks.
  • Supplementary Materials : Provide raw datasets (e.g., NMR FID files) in repositories like Zenodo for reproducibility. Follow ICMJE standards for chemical documentation, including CAS numbers and supplier details .

Q. How should researchers address non-reproducible yields in this compound synthesis?

  • Methodological Answer : Conduct a root-cause analysis:

  • Variable screening : Use Design of Experiments (DoE) to test factors like humidity, catalyst age, and mixing efficiency.
  • Quality control : Implement in-process analytics (e.g., inline FTIR to monitor reaction progression).
  • Error reporting : Quantify uncertainties using standard deviations across triplicate runs and document outliers in supplementary logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyleneadamantane
Reactant of Route 2
2-Methyleneadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.